

Lincomycin hydrochloride monohydrate sample preparation

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Compound Focus: Lincomycin hydrochloride monohydrate

CAS No.: 7179-49-9

Cat. No.: S533200

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Analytical Methods for Assay and Purity

For quality control and research, chromatography is the primary technique for analyzing lincomycin. The following validated methods can be used for assay and related substance testing.

Method 1: USP Compendial Assay for Potency [1]

This method is the official standard for determining the potency of lincomycin hydrochloride.

- **Principle:** Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
- **Application:** Quantitative assay of the main component.

The detailed chromatographic conditions are summarized in the table below.

Parameter	Specification
Column	4.6 mm × 25 cm, containing 5-μm packing L7 (Base-deactivated C8)
Mobile Phase	Mixture of pH 6.0 phosphate buffer, acetonitrile, and methanol (780:150:150)
Flow Rate	1.0 mL/min

Parameter	Specification
Column Temperature	46 °C
Detection	UV at 210 nm
Injection Volume	20 µL
Sample Solvent	Mobile phase
Sample Concentration	~1.2 mg/mL (for both standard and assay preparation)

Experimental Protocol:

- **Standard Preparation:** Accurately weigh and dissolve USP Lincomycin Hydrochloride Reference Standard in the mobile phase to obtain a concentration of about 1.2 mg/mL. Sonication may be used to aid dissolution.
- **Assay Preparation:** Accurately weigh about 12 mg of the test sample into a 10 mL volumetric flask. Add about 10 mL of mobile phase, shake by mechanical means for 5 minutes, and sonicate if necessary to dissolve. Dilute to volume with the mobile phase.
- **System Suitability:** Chromatograph the Standard Preparation. The method is valid if:
 - The tailing factor for the lincomycin peak is **NMT 1.3**.
 - The column efficiency is **not less than 4000** theoretical plates.
 - The %RSD for replicate injections is **NMT 2.0%**.
- **Procedure:** Separately inject equal volumes (about 20 µL) of the Standard and Assay preparations. Calculate the quantity, in µg, of lincomycin per mg of the sample using the formula provided in the monograph [1].

Method 2: Modern Stability-Indicating LC-UV Method [2]

This recently developed method is suitable for simultaneously analyzing lincomycin in the presence of other antibiotics and complex matrices, and can also separate it from its degradation products.

- **Application:** Stability studies, analysis in complex formulations (e.g., transplant preservation solutions).

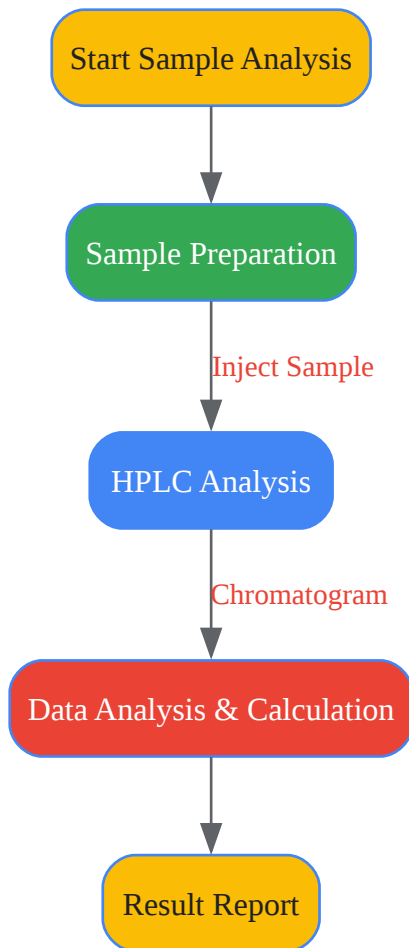
Parameter	Specification
Column	Kinetex EVO C18 (150 × 4.6 mm, 2.6 μm)
Column Temperature	45 °C

| **Mobile Phase** | **A:** 30 mM Phosphate Buffer (pH 2.0):ACN (95:5, v/v) **B:** 30 mM Phosphate Buffer (pH 2.0):ACN (50:50, v/v) | | **Elution** | Gradient | | **Flow Rate** | 1.0 mL/min | | **Detection** | UV at 210 nm | | **Injection Volume** | 20 μL |

Key Development Notes:

- **Buffer pH:** A low pH of 2.0 was critical for achieving good resolution between the antibiotics and components of complex matrices (like RPMI 1640 Medium) and for ensuring the stability of polymyxin and vancomycin during analysis [2].
- **Specificity:** The method was validated to be selective, showing that lincomycin, polymyxin, vancomycin, and their degradation products (from forced degradation with acid, base, and peroxide) were all separated from each other and from other solution ingredients [2].

The workflow for the analytical methods can be visualized as follows:



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Preparation of Pharmaceutical Formulations

The search results also provide insights into the industrial preparation of lincomycin formulations.

Protocol for Lincomycin Hydrochloride Injection [3]

This patent describes a method to prepare a stable, pyrogen-free injection.

- **Solution Preparation:** Dissolve lincomycin hydrochloride raw material in Water for Injection that has been heated to about 70-90°C. Stir until completely dissolved.
- **pH Adjustment:** Add a 5-10% sodium bicarbonate solution to adjust the pH to 5.8-6.2.

- **Additives:** Add Ethylenediaminetetraacetic acid disodium salt (EDTA-2Na) as a stabilizer and sodium bicarbonate as a buffer.
- **Filtration:** Filter the medicinal liquid through a 0.45 μm microporous membrane.
- **Ultrafiltration:** Circulate the filtrate through an ultrafiltration system to remove endotoxins and pyrogens.
- **Sterile Filtration & Filling:** Filter the liquid through a 0.22 μm microporous membrane under sterile conditions and fill into pre-sterilized vials.
- **Sterilization:** Finally, sterilize the sealed vials using steam sterilization.

Protocol for an Ophthalmic Composition [4]

This method prepares a gel-like composition using sodium hyaluronate to increase ocular retention.

- **Solution A:** Add 0.05-1 part by weight of lincomycin hydrochloride into 40-80 parts of a buffered boric acid or phosphoric acid solution. Stir to dissolve.
- **Solution B:** Add 0.01-0.5 parts by weight of sodium hyaluronate into 15-35 parts of water. Heat to 40-60°C and stir until fully dissolved.
- **Mixing:** Combine Solution A and Solution B. Mix thoroughly to obtain a homogeneous lincomycin hydrochloride composition with a final pH of 6.0-7.0.

Key Considerations for Handling and Stability

- **Stability in Solution:** When combined with other antibiotics in a preservation solution, lincomycin was found to be stable for 4 weeks when stored at **-20°C** [2].
- **Impurity Profile:** The USP monograph requires testing for the related substance **Lincomycin B**. The area of the lincomycin B peak in the assay chromatogram must not be greater than 5.0% of the sum of the areas of the lincomycin B and lincomycin peaks [1].
- **Safety:** Commercially available reference standards are labeled with warnings, including causing eye and skin irritation, and may target the respiratory system as an organ of toxicity. Always consult the Safety Data Sheet (SDS) for safe handling procedures [5] [6].

I hope these detailed application notes and protocols are helpful for your research and development work. Should you require further information on a specific aspect, such as the validation data for the stability-indicating method, please feel free to ask.

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